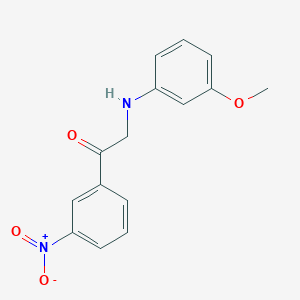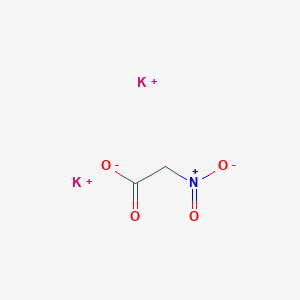
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine and aniline derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to modulate biochemical pathways and enzyme activities contributes to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent
Eigenschaften
Molekularformel |
C16H14N2S |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-(5-methyl-2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-15(12-7-9-14(17)10-8-12)18-16(19-11)13-5-3-2-4-6-13/h2-10H,17H2,1H3 |
InChI-Schlüssel |
PDMCPSUSTWCBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester](/img/structure/B12341211.png)



